Butyl vinyl ether

Overview

Description

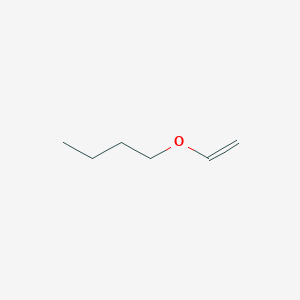

Butyl vinyl ether (BVE; C₆H₁₂O) is an unsymmetrical ether comprising a butyl group (C₄H₉) and a vinyl group (C₂H₃) linked via an oxygen atom. Its reactivity stems from the electron-rich vinyl group, enabling participation in polymerization, Diels-Alder reactions, and hydrolysis. BVE is widely used in polymer synthesis, organic intermediates, and fuel additives due to its tunable properties .

Mechanism of Action

Target of Action

Butyl Vinyl Ether (BVE) is primarily used as a reagent in organic chemical reactions . It plays a crucial role in the preparation of pharmaceutical compounds used in anticancer therapy and in the synthesis of potent inhibitors for PDE5 . It is also used in the synthesis of copolymers and as an acrylic/vinyl acetate resin comonomer .

Mode of Action

BVE, like other ethers, can act as bases . They form salts with strong acids and addition complexes with Lewis acids . The complex between diethyl ether and boron trifluoride is an example . Ethers may react violently with strong oxidizing agents .

Biochemical Pathways

The reaction mechanisms for the atmospheric hydroxylation of n-butyl vinyl ether were investigated using quantum chemical methods . Ten possible reaction channels were discussed for the primary hydroxylation of n-butyl vinyl ether . Major products are n-butyl formate and formaldehyde .

Pharmacokinetics

It’s known that bve is slightly soluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand the ADME properties of BVE.

Result of Action

The primary result of BVE’s action is the formation of new compounds through organic chemical reactions . For example, it is used in the preparation of pharmaceutical compounds used in anticancer therapy and in the synthesis of potent inhibitors for PDE5 .

Action Environment

BVE is highly flammable and may form explosive peroxides . It should be kept in a well-ventilated place away from sources of ignition . The compound is also sensitive to static discharges . These environmental factors can significantly influence the action, efficacy, and stability of BVE.

Biological Activity

Butyl vinyl ether (BVE) is an important compound in organic chemistry, primarily used as a monomer in the synthesis of various polymers and copolymers. Its biological activity has been studied in terms of mutagenicity, metabolism, and its potential effects on living organisms. This article provides a detailed overview of the biological activity of BVE, including data tables, case studies, and key research findings.

This compound is an aliphatic vinyl ether with the formula C₄H₈O. It is characterized by its low volatility and moderate reactivity, making it suitable for various applications, including:

- Polymer Production : Used in the synthesis of poly(vinyl ethers) which serve as adhesives, coatings, and lubricants.

- Chemical Intermediates : Acts as a reagent in organic synthesis processes.

Mutagenicity Studies

Research has indicated that BVE exhibits low mutagenic activity compared to other vinyl ethers. A comparative study highlighted that while several vinyl ethers showed significant mutagenicity towards Salmonella typhimurium, BVE did not demonstrate notable effects under similar conditions. The study suggested that the mutagenic potential of vinyl ethers is closely linked to the stability and formation of epoxide intermediates during metabolic processes .

Table 1: Mutagenicity of Vinyl Ethers

| Compound | Mutagenicity (S9 mix) | Remarks |

|---|---|---|

| 4-Nitrophenyl vinyl ether | High | Strongly mutagenic |

| Umbelliferyl vinyl ether | High | Strongly mutagenic |

| This compound | Low | No significant mutagenicity observed |

| Ethyl vinyl ether | Low | Minimal mutagenic effects |

Metabolism and Biodegradation

The metabolism of BVE has been explored to understand its degradation pathways and potential toxicity. In vitro studies using rat hepatic microsomes indicated that BVE undergoes metabolic transformation but does not produce highly reactive epoxides like other more mutagenic vinyl ethers. This suggests a lower risk of forming harmful metabolites during biodegradation .

Case Study: Biodegradation Pathways

A study investigated the biodegradation of poly(this compound) (PBVE) under various environmental conditions. The findings revealed that PBVE can be broken down into smaller molecules such as alcohols and aldehydes when subjected to oxidative conditions. This property is crucial for assessing the environmental impact of BVE-containing materials .

Toxicological Assessments

Toxicological evaluations have shown that BVE poses minimal acute toxicity risks to mammals. However, prolonged exposure may lead to skin irritation or respiratory issues. The compound's safety profile suggests it can be handled with standard precautions typical for low-toxicity chemicals.

Table 2: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg |

| Skin Irritation | Mild irritation observed |

| Respiratory Irritation | Not significant |

Scientific Research Applications

Polymerization Applications

1.1 Homopolymerization and Copolymerization

BVE can be homopolymerized effectively using various catalytic systems. For instance, recent studies have demonstrated the successful homopolymerization of BVE using bis(η^5-cyclopentadienyl) dimethylhafnium and tetrakis(pentafluorophenyl)borate complexes, achieving quantitative yields . Additionally, BVE has been copolymerized with other vinyl monomers, such as 2-chloroethyl vinyl ether (CEVE), to create statistical copolymers that exhibit desirable properties for specific applications .

1.2 Cationic Polymerization

The cationic polymerization of vinyl ethers, including BVE, has garnered attention due to its ability to produce polymers with controlled architectures. A study highlighted the use of a novel initiating system involving B(C6F5)3/Et2O to facilitate aqueous cationic polymerization of BVE at varying temperatures, demonstrating the versatility of this approach in synthesizing poly(vinyl ethers) in different media . The research emphasized the importance of optimizing experimental conditions to enhance reproducibility and control over polymer characteristics.

1.3 Controlled Radical Polymerization

BVE has also been utilized in living/controlled radical polymerization techniques, which allow for precise control over molecular weight and polydispersity. This method is particularly beneficial for producing functionalized polymers that can be tailored for specific applications in coatings, adhesives, and biomedical devices .

Biomedical Applications

2.1 Dental Materials

BVE is incorporated into dental adhesives and restorative composites due to its favorable mechanical properties and biocompatibility. Research indicates that vinyl monomers like BVE contribute to the development of dental materials that exhibit improved adhesion to enamel and dentin, enhancing the longevity and effectiveness of dental restorations . The ability to tailor the polymer properties through copolymerization with other monomers further extends its applicability in clinical settings.

2.2 Drug Delivery Systems

The tunable nature of polymers derived from BVE makes them suitable candidates for drug delivery applications. Studies have explored the use of poly(vinyl ethers) as carriers for therapeutic agents, leveraging their biocompatibility and ability to form hydrogels that can encapsulate drugs for controlled release . This application is particularly relevant in developing targeted therapies for various medical conditions.

Advanced Material Development

3.1 Green Chemistry Initiatives

Recent advancements in the synthesis of vinyl ether monomers highlight their potential for sustainable production methods. BVE can be synthesized through eco-friendly processes that minimize environmental impact while maintaining high yields . This aligns with current trends in materials science focusing on reducing the ecological footprint of chemical manufacturing.

3.2 Nonlinear Optical Materials

BVE derivatives have been investigated for their potential use in nonlinear optics due to their unique electronic properties. The incorporation of BVE into oligomers has shown promise in developing materials for optical applications, such as photonic devices and sensors .

Summary Table: Key Applications of Butyl Vinyl Ether

Q & A

Basic Research Questions

Q. What are the optimal thermodynamic conditions for synthesizing BVE from acetylene and alcohols?

The synthesis of BVE via nucleophilic addition of acetylene and butanol is governed by thermodynamic parameters. Using the Benson and Joback methods, enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy (ΔG) were calculated across 283–363 K. For butanol and acetylene, the reaction equilibrium constant (K) increases with temperature, favoring product formation at higher temperatures. However, side reactions (e.g., oligomerization) require careful control of reaction time and catalysts (e.g., alkali metal hydroxides) to maximize yield .

Q. What safety protocols are critical for handling BVE in laboratory settings?

BVE is stable under recommended storage conditions but reacts violently with strong oxidizers. Key precautions include:

- Using chemically compatible gloves (e.g., nitrile) and ensuring proper ventilation.

- Avoiding light exposure, as it can degrade the compound.

- Storing away from Lewis acids (e.g., BF₃) to prevent hazardous complexation .

Q. How is BVE utilized in polymer science, and what are its key physical properties?

BVE serves as a monomer for poly(butyl vinyl ether), which exhibits a glass transition temperature (T₉) of -55°C and melting point (Tₘ) of 64°C. Its low T₉ makes it suitable for flexible coatings, while its chemical resistance enables use in adhesives and biomedical materials. Polymerization typically employs cationic initiators (e.g., BF₃·OEt₂) under anhydrous conditions .

Advanced Research Questions

Q. How do catalytic systems influence the polymerization kinetics and architecture of BVE-based polymers?

Living cationic polymerization of BVE allows precise control over molecular weight and branching. For example, using EtAlCl₂ as a co-initiator with protonic acids (e.g., HCl) enables narrow polydispersity (Đ < 1.2). Kinetic studies reveal a first-order dependence on monomer concentration, with rate constants highly sensitive to solvent polarity and temperature .

Q. What methodologies resolve contradictions in thermal transition data for BVE copolymers?

Discrepancies in reported T₉ and Tₘ values arise from differences in copolymer composition, molecular weight, and annealing protocols. For example, copolymers with maleic acid (MA/VBE) show T₉ shifts up to 20°C depending on MA content. Standardized differential scanning calorimetry (DSC) protocols (e.g., 10°C/min heating rate under N₂) are recommended to ensure reproducibility .

Q. How does BVE participate in stereospecific organic transformations, such as Claisen rearrangements?

BVE undergoes Claisen rearrangement at 150–200°C to form γ,δ-unsaturated carbonyl compounds. Stereochemical outcomes depend on solvent polarity and substituent effects. Computational modeling (DFT) suggests a chair-like transition state with E-selectivity when bulky groups are present at the ether oxygen .

Q. Data-Driven Challenges and Methodological Considerations

Q. What analytical techniques are most effective for characterizing BVE and its derivatives?

- NMR Spectroscopy: ¹H NMR (δ 3.8–4.2 ppm for vinyl protons; δ 1.2–1.6 ppm for butyl chain).

- GC-MS: Quantifies purity and detects volatile byproducts (e.g., acetylene dimers).

- GPC: Measures molecular weight distribution in polymers. Contaminants like phosphorus oxychloride (from synthesis) require extraction with concentrated H₂SO₄ prior to analysis .

Q. How can conflicting reactivity data in BVE-mediated metathesis reactions be reconciled?

Studies using Grubbs III catalysts with ethyl vinyl ether (EVE) show associative and dissociative initiation pathways. For BVE, steric hindrance from the butyl group may slow ligand displacement. Quenched-flow experiments with excess this compound (BVE) as a quenching agent can isolate intermediates for kinetic profiling .

Comparison with Similar Compounds

Thermal and Physical Properties

The glass transition temperature (Tg) and thermal stability of BVE-derived polymers differ significantly from analogous compounds:

| Compound | Tg (°C) | Key Structural Feature |

|---|---|---|

| Butyl vinyl ether | -55 | Linear n-butyl chain |

| tert-Butyl vinyl ether | 88 | Branched tert-butyl group |

| Butyl acrylate | -54 | Ester functional group |

| Ethyl vinyl ether | -43 | Shorter ethyl chain |

BVE's low Tg (-55°C) reflects high polymer chain flexibility, making it suitable for elastomers and adhesives. In contrast, tert-butyl vinyl ether’s branched structure increases rigidity (Tg = 88°C), while butyl acrylate’s ester group enhances polarity and adhesion .

Reactivity in Chemical Reactions

Diels-Alder Reactions

BVE acts as a dienophile, reacting faster than vinyl acetate (t½ = 36 h) but slower than methyl acrylate (t½ = 5 h). Its electron-rich double bond favors cycloadditions with electron-deficient dienes, yielding cyclic adducts . Ethyl vinyl ether, with a shorter alkyl chain, exhibits similar reactivity but lower thermal stability due to increased volatility .

Polymerization

BVE undergoes cationic polymerization to form poly(this compound), a process enhanced by catalysts like trifluoromethyl sulfonate/BINOL ligands, enabling controlled molecular weights and stereoselectivity . Comparatively, 2-chloroethyl vinyl ether forms copolymers with BVE, improving thermal stability and solvent resistance . Butyl acrylate, a non-ether analog, polymerizes via radical mechanisms, producing stiffer materials (Tg = -54°C) due to ester group interactions .

Key Advantages and Limitations

Advantages of BVE :

- Ease of synthesis compared to substituted vinyl ethers .

- Balanced reactivity in polymerization and cycloadditions .

- Tunable physical properties via copolymerization .

Limitations :

Preparation Methods

Traditional Vinylation via the Favorskii-Shostakovskii Reaction

The Favorskii-Shostakovskii reaction remains a cornerstone for synthesizing butyl vinyl ether. This method involves the direct vinylation of n-butanol with acetylene under alkaline conditions. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) catalyzes the reaction, which proceeds via the formation of an alkoxide intermediate. The alkoxide reacts with acetylene to generate potassium-substituted BVE, which subsequently reacts with additional n-butanol to yield the final product .

Reaction Mechanism and Kinetics

The reaction mechanism proceeds in three stages:

-

Alkoxide Formation : n-Butanol reacts with KOH to form potassium butoxide.

-

Acetylene Addition : Potassium butoxide reacts with acetylene to produce potassium vinyl butoxide.

-

Proton Exchange : Potassium vinyl butoxide undergoes protonation by n-butanol, releasing BVE and regenerating potassium butoxide .

Kinetic studies reveal that the reaction rate is highly dependent on acetylene partial pressure and catalyst concentration. Elevated temperatures (100–150°C) and pressures (5–10 atm) are typically required to achieve satisfactory conversion rates .

Limitations and Byproducts

Traditional vinylation faces challenges such as:

-

Acetylene Handling : High-pressure acetylene introduces explosion risks, necessitating specialized equipment .

-

Byproduct Formation : Hydrolysis of BVE under acidic conditions generates n-butanol and acetaldehyde, reducing overall yield . Secondary products like cyclic acetals may form during prolonged reactions .

Superbase-Catalyzed Vinylation at Atmospheric Pressure

Recent advancements have introduced superbase catalysts, such as CsF–NaOH–DMSO, to overcome the limitations of traditional methods. This system enables vinylation at atmospheric pressure and 100°C, achieving 95% conversion of n-butanol to BVE within 3.5 hours .

Catalyst Composition and Efficiency

The CsF–NaOH–DMSO catalyst operates via a synergistic effect:

-

Cesium Fluoride (CsF) : Enhances basicity and stabilizes reactive intermediates.

-

Dimethyl Sulfoxide (DMSO) : Acts as a polar aprotic solvent, facilitating proton transfer .

Table 1: Performance of Superbase vs. Traditional Catalysts

| Parameter | Superbase (CsF–NaOH–DMSO) | Traditional (KOH) |

|---|---|---|

| Reaction Temperature | 100°C | 150°C |

| Pressure | Atmospheric | 5–10 atm |

| Conversion Efficiency | 95% | 70–80% |

| Reaction Time | 3.5 hours | 6–8 hours |

Advantages of Superbase Systems

-

Reduced Energy Consumption : Lower temperatures and atmospheric pressure minimize operational costs.

-

Improved Safety : Eliminates high-pressure acetylene handling.

-

Scalability : Continuous flow reactors can be employed for industrial-scale production .

Industrial Polymerization Processes

This compound is also synthesized as a precursor for poly(vinyl ether) elastomers. Aluminum hexahydrosulfate heptahydrate (Al(HSO₄)₃·7H₂O) is a preferred catalyst for polymerization due to its ability to produce high-molecular-weight polymers with controlled tacticity .

Polymerization Conditions

-

Solvent System : Dry hexane or heptane prevents side reactions.

-

Catalyst Loading : 1–2 wt% Al(HSO₄)₃·7H₂O relative to monomer.

-

Temperature Control : Exothermic reactions require cooling to maintain 60–65°C .

Table 2: Typical Polymerization Parameters for BVE

| Parameter | Value |

|---|---|

| Monomer Concentration | 20–30 wt% in hexane |

| Catalyst Concentration | 1.5 wt% |

| Reaction Temperature | 60–65°C |

| Polymer Yield | 85–90% |

Challenges in Industrial Synthesis

-

Solvent Removal : Hexane must be distilled off to isolate the polymer, increasing energy input.

-

Byproduct Formation : Trace amounts of acetaldehyde may persist, affecting polymer purity .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for BVE Synthesis

| Method | Catalyst | Yield | Scalability | Safety |

|---|---|---|---|---|

| Favorskii-Shostakovskii | KOH/NaOH | 70–80% | Moderate | High risk |

| Superbase Catalysis | CsF–NaOH–DMSO | 95% | High | Low risk |

| Polymerization | Al(HSO₄)₃·7H₂O | 85–90% | Industrial | Moderate |

Properties

IUPAC Name |

1-ethenoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWTJUDCOPSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-87-5 | |

| Record name | Butyl vinyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051575 | |

| Record name | Butyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid; Slightly soluble in water; [Hawley] | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

94 °C | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

15 °F (NFPA, 2010), -9 °C (Open cup) | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alc and ether, Sol in acetone, benzene, Water solubility of 3,000 mg/l, Very sol in ethyl alcohol, acetone; miscible in ethyl ether | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7888 at 20 °C/20 °C, Bulk density: 7.45 lb/gal at 20 °C | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 (Air = 1) | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

49.1 [mmHg], 49 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | Butyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

111-34-2 | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321YRT7173 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-92 °C | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.